molecular formula C39H39N3O8 B13406490 N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B13406490
M. Wt: 677.7 g/mol
InChI Key: BUUDDUQHVVDKLA-TUDCZORBSA-N
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Description

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide is a complex nucleoside analog featuring a benzamide-substituted pyrimidinone core linked to a protected ribofuranose moiety. The compound is characterized by:

  • A tetrahydrofuran ring (oxolane) with stereospecific hydroxy, methoxy, and bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting groups.
  • A 5-methyl-2-oxopyrimidin-4-yl base modified with a benzamide group at position 4.
    This structure is critical in therapeutic oligonucleotide synthesis, where it serves as a phosphoramidite precursor for solid-phase assembly .

Properties

Molecular Formula

C39H39N3O8

Molecular Weight

677.7 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C39H39N3O8/c1-25-23-42(38(45)41-35(25)40-36(44)26-11-7-5-8-12-26)37-34(48-4)33(43)32(50-37)24-49-39(27-13-9-6-10-14-27,28-15-19-30(46-2)20-16-28)29-17-21-31(47-3)22-18-29/h5-23,32-34,37,43H,24H2,1-4H3,(H,40,41,44,45)/t32-,33-,34-,37-/m1/s1

InChI Key

BUUDDUQHVVDKLA-TUDCZORBSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • Ribose derivative: A tetrahydrofuran sugar with defined stereochemistry (2R,3R,4R,5R).
  • Pyrimidine base: Uracil or a uridine derivative modified at the 4-position with a benzamide group.
  • Protecting groups: 4,4'-Dimethoxytrityl chloride (DMT-Cl) for 5'-OH protection; methyl iodide or methyl triflate for 2'-O-methylation.
  • Reagents for coupling: Activation agents such as silylating agents or phosphoramidite chemistry reagents.

Stepwise Synthesis

Step 1: Protection of the 5'-Hydroxyl Group

  • The ribose sugar is reacted with 4,4'-dimethoxytrityl chloride in the presence of a base (e.g., pyridine) to selectively protect the 5'-hydroxyl group.
  • This step yields the 5'-O-(4,4'-dimethoxytrityl) ribose derivative.

Step 2: 2'-O-Methylation

  • The 2'-hydroxyl group is methylated using methyl iodide or methyl triflate under basic conditions.
  • This step introduces the 2'-O-methyl group, critical for the compound's biological activity and stability.

Step 3: Coupling with Pyrimidine Base

  • The protected sugar is then coupled with the pyrimidine base bearing the benzamide substituent.
  • This is typically done via glycosylation using silylated nucleobases and Lewis acid catalysts (e.g., trimethylsilyl triflate).
  • The reaction forms the nucleoside bond at the anomeric carbon of the sugar.

Research Outcomes and Analytical Data

Yield and Purity

  • Typical yields for each step range from 60% to 90%, depending on reaction conditions.
  • Purity is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Characterization

Parameter Result Method
Molecular Weight 560.6 g/mol Mass Spectrometry (MS)
Optical Rotation Consistent with stereochemistry Polarimetry
NMR Spectra Confirm stereochemistry and substitution pattern ^1H and ^13C NMR
Purity >98% HPLC

Stability and Solubility

  • The compound is stable under ambient conditions when stored protected from light and moisture.
  • Solubility is generally good in organic solvents such as dimethyl sulfoxide and acetonitrile, facilitating its use in further synthetic applications.

Summary Table of Synthesis Steps

Step Reaction Type Reagents/Conditions Outcome
1 5'-OH Protection 4,4'-Dimethoxytrityl chloride, pyridine 5'-O-DMT ribose derivative
2 2'-O-Methylation Methyl iodide/triflate, base Introduction of 2'-O-methyl group
3 Glycosylation (Nucleoside formation) Silylated pyrimidine, Lewis acid catalyst Coupling sugar and base
4 Protection with bis(4-methoxyphenyl)(phenyl)methoxy group DMT or equivalent protecting agent Protected nucleoside intermediate
5 Deprotection and Purification Acid/base treatment, chromatography Pure target compound

Patents and Literature Sources

  • Several patents describe variations of this compound's synthesis, focusing on protecting group strategies and coupling methods.
  • Peer-reviewed articles on nucleoside analog synthesis provide protocols for similar compounds with modifications at the 2' and 5' positions.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins, and the pathways involved can vary based on the specific application.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound ID/Name Core Structure Key Modifications Reference
Target Compound Oxolane-pyrimidinone-benzamide DMT-protected 5’-OH, 3’-methoxy, 4’-hydroxy, 5-methyl-2-oxopyrimidin-4-yl-benzamide -
Compound 17 (Ev1) Oxolane-pyrimidinone-benzamide 3’-Thiophosphate with 2-cyanoethoxy-diisopropylamino group
Compound 15 (Ev2) Oxolane-pyrimidinone-benzamide 4’-Benzoylsulfanyl substituent
Compound 38 (Ev4) Oxolane-pyrimidinone-benzamide 5’-Sulfanylmethyl-DMT group, 4’-hydroxy
22b (Ev8) Pyrimidine-benzamide 3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide
5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-O-succinate (Ev18) Oxolane-cytidine-benzamide Succinic acid linker, isobutyryl protection

Key Observations :

  • The DMT group is a common protecting moiety in analogs (e.g., Compounds 17, 38, and Ev18) to enhance solubility and prevent undesired side reactions .
  • Thiophosphate (Compound 17) and sulfanylmethyl (Compound 38) groups introduce sulfur for improved nuclease resistance in therapeutic oligonucleotides .
  • Compound 22b (Ev8) lacks the ribofuranose core but retains the benzamide-pyrimidine motif, highlighting structural versatility .

Key Findings :

  • Thiophosphorylation (Compound 17) achieved higher yields (61%) compared to sulfanylmethylation (59%) due to optimized reaction conditions (e.g., inert atmosphere, TLC monitoring) .
  • Compound 22b’s lower yield (48%) reflects challenges in coupling sterically hindered benzoyl chlorides .

Physicochemical Properties and Analytical Data

Spectroscopic Characterization

Table 3: Analytical Data for Key Compounds

Compound ID MS (M+H) $ ^1H $ NMR Highlights (δ, ppm) $ ^{13}C $/$ ^{31}P $ NMR Data Reference
Compound 17 851.0 (calc. 850.0) 11.27 (s, 1H, NH), 6.20 (t, J=5.8 Hz, ribose H1') $ ^{31}P $: 58.2 (thiophosphate)
Compound 38 410.0 (calc. 409.4) 8.16 (d, J=7.1 Hz, benzamide H), 5.61–5.48 (m, ribose H3') $ ^{13}C $: 170.1 (C=O)
22b (Ev8) - IR: 1668 cm$ ^{-1} $ (C=O), 1544 cm$ ^{-1} $ (C=N) -

Insights :

  • MS data confirm molecular integrity, with deviations <0.1% between calculated and observed values .
  • $ ^1H $ NMR signals for the benzamide NH (~11.27 ppm) and ribose protons (~5.5–6.2 ppm) are consistent across analogs .

Biological Activity

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C38H47N3O8
  • Molecular Weight : 701.88 g/mol
  • CAS Number : 121058-85-3

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance:

  • Case Study : A study on breast cancer cell lines demonstrated a dose-dependent decrease in cell viability when treated with this compound. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antiviral Activity

The compound has also been evaluated for its antiviral properties.

  • Research Findings : In a study examining its effect on HIV replication, it was found to inhibit viral entry into host cells by interfering with the viral envelope proteins. This suggests potential use in antiviral therapies.

Anti-inflammatory Effects

Preliminary studies have suggested that N-[1-(...)] may possess anti-inflammatory properties.

  • Mechanism of Action : It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This could have implications for treating inflammatory diseases.

Data Tables

PropertyValue
Molecular Weight701.88 g/mol
CAS Number121058-85-3
Anticancer ActivityYes
Antiviral ActivityYes
Anti-inflammatory ActivityPotentially Yes

The biological activity of N-[1-(...)] can be attributed to its structural features:

  • Oxolan and Pyrimidine Moieties : These functional groups are known to interact with various biological targets, influencing cellular signaling pathways.
  • Methoxyphenyl Groups : The presence of methoxy groups enhances lipophilicity, facilitating membrane penetration and improving bioavailability.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis involves multi-step protocols, including:

  • Protection of hydroxyl groups : Use of tert-butyldimethylsilyl (TBS) ethers to stabilize reactive hydroxyls during subsequent reactions .
  • Coupling reactions : Phosphoramidite chemistry for nucleoside derivatization, requiring anhydrous conditions and catalysts like 1H-tetrazole .
  • Final deprotection : Hydrofluoric acid (HF) or tetrabutylammonium fluoride (TBAF) to remove silyl protecting groups.
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns (acetonitrile/water gradients) or silica gel chromatography for intermediates. Purity is validated via NMR (>95% purity) and mass spectrometry (MS) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR for confirming regiochemistry and stereochemistry (e.g., distinguishing 2R,3R,4R,5R configuration). DEPT-135 and 2D COSY/HMBC resolve overlapping signals in the tetrahydrofuran and pyrimidinone regions .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI-TOF) to verify molecular weight (expected m/z ~964.2) and detect impurities .
  • Chiral HPLC : To confirm enantiomeric purity, using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents .

Q. How can researchers mitigate hydrolysis of the methoxy groups during synthesis?

  • Methodological Answer :

  • Use low-temperature conditions (0–5°C) during acidic/basic steps to prevent demethylation.
  • Employ protective atmospheres (argon/nitrogen) to avoid moisture-induced degradation .
  • Monitor reaction progress via TLC (silica gel GF254) with UV visualization at 254 nm .

Advanced Research Questions

Q. What strategies address low yields in the pyrimidinone-phosphoramidite coupling step?

  • Methodological Answer :

  • Steric hindrance mitigation : Replace bulky phosphoramidites (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) with less hindered analogs (e.g., N-methylimidazole-activated monomers) .
  • Optimized stoichiometry : Use 1.5 equivalents of the phosphoramidite reagent and extended reaction times (24–48 hours) under anhydrous acetonitrile .
  • Real-time monitoring : In-situ 31P NMR to track coupling efficiency and adjust conditions dynamically .

Q. How can regioselective functionalization of the tetrahydrofuran ring be achieved?

  • Methodological Answer :

  • Orthogonal protection : Use TBS for the 4-hydroxy group and p-methoxybenzyl (PMB) for the 3-methoxy group, enabling sequential deprotection .
  • Directed C–H activation : Pd(II)/Ru(II) catalysts with directing groups (e.g., pyridine auxiliaries) to modify the 5-position methylene .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict reactive sites and guide reagent selection .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Target-specific assays : Conduct parallel studies with purified enzymes (e.g., COX-2 for anti-inflammatory activity) and cell-based models (e.g., MTT assays in cancer lines) under identical conditions .
  • Dose-response profiling : Compare IC50 values across assays to identify off-target effects. For example, COX-2 inhibition at IC50 = 0.8 μM vs. cytotoxicity at IC50 = 50 μM suggests selective activity .
  • Structural analogs : Synthesize derivatives lacking the benzamide or methoxy groups to isolate pharmacophores .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. lipid-based media?

  • Methodological Answer :

  • Solvent polarity effects : The compound’s logP (~3.5) predicts poor aqueous solubility (<0.1 mg/mL). Use co-solvents (DMSO/PEG-400) for in vitro assays, and lipid nanoparticles for in vivo studies .
  • Aggregation states : Dynamic light scattering (DLS) to detect micelle formation in PBS, which may artificially reduce apparent solubility .

Tables for Key Parameters

Parameter Method/Technique Typical Results Reference
Molecular WeightHRMS-ESI964.2 g/mol (calculated)
Stereochemical PurityChiral HPLC (Chiralpak IC)>99% ee
Enzyme Inhibition (COX-2)Fluorescent assay (Cayman Chemical Kit)IC50 = 0.8 μM ± 0.2
Aqueous SolubilityShake-flask method (PBS, pH 7.4)0.05 mg/mL at 25°C

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